molecular formula C10H8ClF2NO B4870085 4-chloro-N-cyclopropyl-2,3-difluorobenzamide

4-chloro-N-cyclopropyl-2,3-difluorobenzamide

Cat. No.: B4870085
M. Wt: 231.62 g/mol
InChI Key: XQIILAYJODQFEQ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 4-chloro-N-cyclopropyl-2,3-difluorobenzamide are not extensively documented in the available literature. . Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-N-cyclopropyl-2,3-difluorobenzamide can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-cyclopropyl-2,3-difluorobenzamide is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4-chloro-N-cyclopropyl-2,3-difluorobenzamide is not well-documented. like other benzamide derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

4-chloro-N-cyclopropyl-2,3-difluorobenzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of chloro, cyclopropyl, and difluoro groups, which may confer distinct properties and applications .

Properties

IUPAC Name

4-chloro-N-cyclopropyl-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2NO/c11-7-4-3-6(8(12)9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIILAYJODQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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